molecular formula C14H19FN2O2 B2450344 2-(2,6-dimethylmorpholin-4-yl)-N-(2-fluorophenyl)acetamide CAS No. 670268-45-8

2-(2,6-dimethylmorpholin-4-yl)-N-(2-fluorophenyl)acetamide

Cat. No.: B2450344
CAS No.: 670268-45-8
M. Wt: 266.316
InChI Key: PPAAZHOTSAGNDF-UHFFFAOYSA-N
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Description

2-(2,6-dimethylmorpholin-4-yl)-N-(2-fluorophenyl)acetamide is a chemical compound with a molecular formula of C14H21FN2O It is known for its unique structure, which includes a morpholine ring substituted with dimethyl groups and a fluorophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylmorpholin-4-yl)-N-(2-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring with dimethyl substitutions at the 2 and 6 positions. This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group. This can be done through a nucleophilic substitution reaction where the morpholine derivative reacts with a fluorobenzene derivative in the presence of a suitable base.

    Acetamide Formation: The final step involves the formation of the acetamide group. This can be achieved by reacting the intermediate product with acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylmorpholin-4-yl)-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, converting it to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2,6-dimethylmorpholin-4-yl)-N-(2-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylmorpholin-4-yl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances its binding affinity, while the morpholine ring provides structural stability. The acetamide moiety can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dimethylmorpholin-4-yl)-1-(2-fluorophenyl)ethanamine
  • 2-(2,6-dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethan-1-amine

Uniqueness

2-(2,6-dimethylmorpholin-4-yl)-N-(2-fluorophenyl)acetamide is unique due to its specific structural features, such as the combination of a morpholine ring with dimethyl substitutions and a fluorophenyl group attached to an acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c1-10-7-17(8-11(2)19-10)9-14(18)16-13-6-4-3-5-12(13)15/h3-6,10-11H,7-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAAZHOTSAGNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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